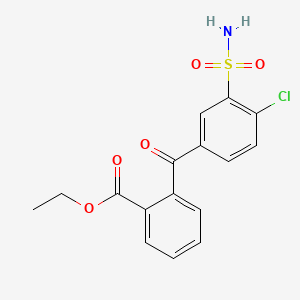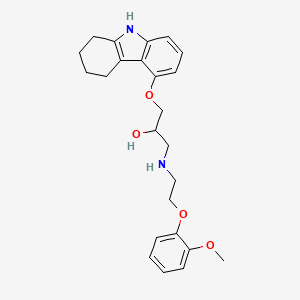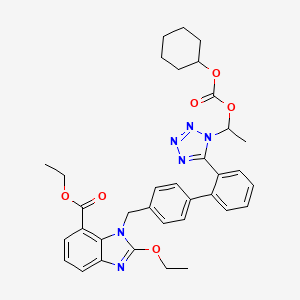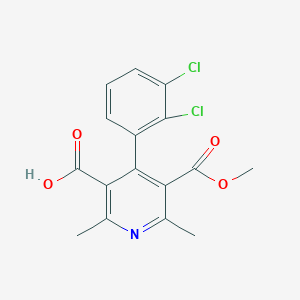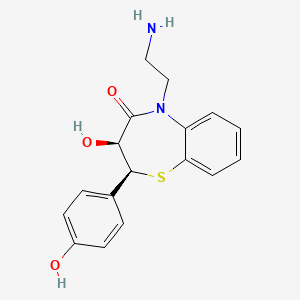
Axitinib Impurity 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axitinib Impurity 2 is a chemical compound associated with Axitinib, a second-generation tyrosine kinase inhibitor. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. This compound is one of the degradation products or by-products formed during the synthesis or storage of Axitinib .
Chemical Reactions Analysis
Axitinib Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Axitinib Impurity 2 is primarily studied in the context of pharmaceutical research to understand the stability, efficacy, and safety of Axitinib. It is used in analytical method development and validation to ensure the purity and quality of Axitinib. Additionally, studying this compound helps in understanding the degradation pathways and potential toxicities associated with Axitinib .
Mechanism of Action
The mechanism of action of Axitinib Impurity 2 is not well-documented. it is hypothesized that its principal mechanism of action is similar to that of Axitinib, which involves the inhibition of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks angiogenesis, tumor growth, and metastases .
Comparison with Similar Compounds
Axitinib Impurity 2 can be compared with other impurities and degradation products of tyrosine kinase inhibitors such as Zanubrutinib and Upadacitinib. These compounds share similar mechanisms of action but differ in their chemical structures and specific targets. This compound is unique in its association with Axitinib and its specific degradation pathway .
Similar Compounds::- Zanubrutinib Impurity 1
- Upadacitinib Impurity 2
- Axitinib Impurity 1
Properties
CAS No. |
1428728-83-9 |
|---|---|
Molecular Formula |
C44H36N8O2S2 |
Molecular Weight |
772.9 g/mol |
IUPAC Name |
N-methyl-2-[[6-[3-[3-[2-(methylcarbamoyl)phenyl]sulfanyl-1H-indazol-6-yl]-2,4-dipyridin-2-ylcyclobutyl]-1H-indazol-3-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C44H36N8O2S2/c1-45-41(53)29-11-3-5-15-35(29)55-43-27-19-17-25(23-33(27)49-51-43)37-39(31-13-7-9-21-47-31)38(40(37)32-14-8-10-22-48-32)26-18-20-28-34(24-26)50-52-44(28)56-36-16-6-4-12-30(36)42(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52) |
InChI Key |
AMFHQHPHCWAIPO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=NNC3=C2C=CC(=C3)C4C(C(C4C5=CC=CC=N5)C6=CC7=C(C=C6)C(=NN7)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


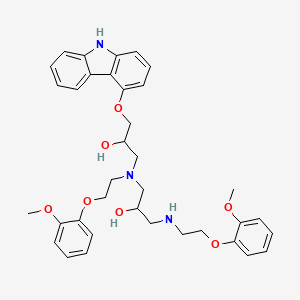
![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)
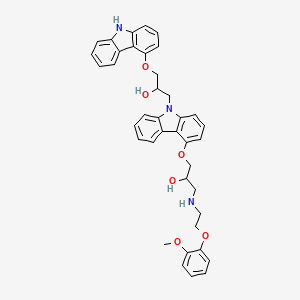
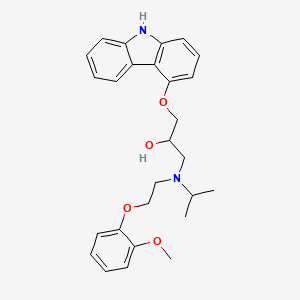
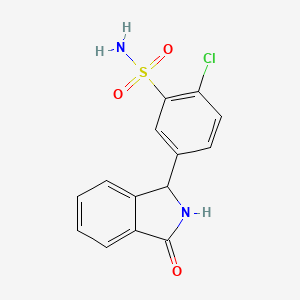
![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)
